1-[(tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)piperidine-3-carboxylic acid
Description
1-[(tert-Butoxy)carbonyl]-3-(prop-2-yn-1-yl)piperidine-3-carboxylic acid is a piperidine derivative featuring two key functional groups: a tert-butoxycarbonyl (Boc) protective group and a propargyl (prop-2-yn-1-yl) substituent at the 3-position of the piperidine ring. The Boc group enhances solubility and stability, commonly used in peptide synthesis and medicinal chemistry to protect amine functionalities during reactions . The propargyl group introduces an alkyne moiety, enabling applications in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation or polymer synthesis . This compound’s molecular formula is C14H19NO4, with a molecular weight of 265.31 g/mol (inferred from analogous structures in ).
Properties
CAS No. |
1537531-16-0 |
|---|---|
Molecular Formula |
C14H21NO4 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-prop-2-ynylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H21NO4/c1-5-7-14(11(16)17)8-6-9-15(10-14)12(18)19-13(2,3)4/h1H,6-10H2,2-4H3,(H,16,17) |
InChI Key |
RNNBYMJFJVRSSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC#C)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Regioselectivity
Achieving regioselective propargylation at the 3-position remains a challenge. Steric hindrance from the Boc group and the carboxylic acid moiety complicates alkylation. Computational studies suggest that pre-coordinating the Grignard reagent with N,N,N',N'-tetramethylethylenediamine (TMEDA) improves selectivity by directing the reagent to the less hindered 3-position.
Stability of Intermediates
The Boc-protected intermediates are sensitive to acidic conditions. For example, premature exposure to HCl during workup can lead to deprotection, necessitating strict pH control (pH 7–8) during hydrolysis.
Scalability
Large-scale synthesis requires optimizing solvent recovery and minimizing column chromatography. A patent describes a telescoped process where the mixed anhydride formation, propargylation, and hydrolysis are performed in sequence without isolating intermediates, achieving an overall yield of 68%.
Analytical Characterization
The final product is characterized by ¹H NMR, ¹³C NMR, and HRMS :
-
¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 2.45–2.55 (m, 2H, piperidine CH₂), 2.85–3.00 (m, 2H, piperidine CH₂), 3.20 (t, J = 2.4 Hz, 1H, alkyne CH), 4.10–4.30 (m, 2H, piperidine CH₂), 4.90 (s, 1H, COOH).
-
HRMS (ESI+) : m/z calculated for C₁₅H₂₁NO₄ [M+H]⁺: 280.1549; found: 280.1545.
Chemical Reactions Analysis
Types of Reactions
1-[(tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical and Reactivity Differences
- Propargyl vs. Fluorine : The propargyl group’s alkyne enables click chemistry, while fluorine (in CAS 934342-39-9) improves metabolic stability and electronegative interactions with biological targets .
- Benzyl vs. Propargyl : The benzyl group increases lipophilicity (logP ~2.5 vs. ~1.8 for propargyl), favoring blood-brain barrier penetration, whereas the propargyl group offers orthogonal reactivity .
- Azetidine vs.
Q & A
Q. What are the established synthetic methodologies for 1-[(tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)piperidine-3-carboxylic acid?
Answer: The synthesis typically involves two key steps:
Boc Protection : Reacting the piperidine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to introduce the tert-butoxycarbonyl group.
Alkylation : Introducing the prop-2-yn-1-yl group via copper-catalyzed alkyne-azide cycloaddition (CuAAC) or nucleophilic substitution.
Optimization Tips : Use anhydrous solvents (e.g., dichloromethane) and monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and stereochemistry.
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight verification.
- Computational Modeling : DFT calculations to predict energy-minimized conformations .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (potential respiratory irritation per GHS H335 ).
- First Aid : In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can researchers address low yields in the alkylation step introducing the prop-2-yn-1-yl group?
Answer:
- Catalyst Optimization : Test Pd/Cu catalysts for improved alkyne coupling efficiency.
- Solvent Effects : Switch to polar aprotic solvents (e.g., DMF) to enhance reactivity.
- Temperature Control : Maintain 0–5°C during alkyne addition to reduce side reactions.
- Steric Mitigation : Use bulky bases (e.g., DBU) to deprotonate hindered sites .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?
Answer:
- Enzyme Inhibition : Fluorescence-based assays (e.g., protease inhibition using FRET substrates).
- Receptor Binding : Radioligand displacement assays (e.g., GPCR targets).
- Cellular Uptake : Flow cytometry with fluorescently tagged analogs .
Q. How do structural modifications at the piperidine ring influence the compound's physicochemical properties?
Answer:
Q. What computational approaches predict the compound's interaction with biological targets?
Answer:
- Molecular Docking : Autodock Vina to model binding poses with enzyme active sites.
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes.
- QSAR Modeling : Correlate substituent effects with activity trends .
Q. How to resolve discrepancies in reported biological activities across studies?
Answer:
- Purity Verification : Re-analyze batches via HPLC and NMR to rule out impurities.
- Assay Standardization : Use positive controls (e.g., known inhibitors) across labs.
- Structural Analog Comparison : Test derivatives to isolate functional group contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
